Methyl 2-amino-4-(4-bromophenyl)-1-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Methyl 2-amino-4-(4-bromophenyl)-1-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of methyl 2-amino-4-(4-bromophenyl)-1-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the bromophenyl and fluorophenyl groups. Reaction conditions may include the use of catalysts, specific temperatures, and solvents to facilitate the desired transformations. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl and fluorophenyl positions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-amino-4-(4-bromophenyl)-1-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 2-amino-4-(4-bromophenyl)-1-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 2-amino-4-(4-bromophenyl)-1-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate can be compared with other similar compounds, such as:
- Methyl 2-amino-4-(4-chlorophenyl)-1-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- Methyl 2-amino-4-(4-bromophenyl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate These compounds share similar structural features but differ in the substituents on the phenyl rings. The uniqueness of methyl 2-amino-4-(4-bromophenyl)-1-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate lies in its specific combination of bromophenyl and fluorophenyl groups, which may impart distinct chemical and biological properties.
Properties
Molecular Formula |
C23H20BrFN2O3 |
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Molecular Weight |
471.3 g/mol |
IUPAC Name |
methyl 2-amino-4-(4-bromophenyl)-1-(4-fluorophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C23H20BrFN2O3/c1-30-23(29)21-19(13-5-7-14(24)8-6-13)20-17(3-2-4-18(20)28)27(22(21)26)16-11-9-15(25)10-12-16/h5-12,19H,2-4,26H2,1H3 |
InChI Key |
QKPIXTBFCDBMGY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N(C2=C(C1C3=CC=C(C=C3)Br)C(=O)CCC2)C4=CC=C(C=C4)F)N |
Origin of Product |
United States |
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